molecular formula C10H20O3 B2873758 6-Methoxy-2,6-dimethylheptanoic acid CAS No. 1011402-26-8

6-Methoxy-2,6-dimethylheptanoic acid

Cat. No.: B2873758
CAS No.: 1011402-26-8
M. Wt: 188.267
InChI Key: DGMCFAZBBFTYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2,6-dimethylheptanoic acid is an organic compound with the molecular formula C10H20O3 It is characterized by the presence of a methoxy group and two methyl groups attached to a heptanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2,6-dimethylheptanoic acid typically involves the alkylation of a suitable precursor, such as 2,6-dimethylheptanoic acid, with methoxy-containing reagents. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the precursor, followed by the addition of a methoxyalkyl halide to introduce the methoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques like distillation or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2,6-dimethylheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid functionalities.

    Reduction: Formation of 6-methoxy-2,6-dimethylheptanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2,6-dimethylheptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methoxy-2,6-dimethylheptanoic acid depends on its interaction with molecular targets. For instance, if it exhibits biological activity, it may interact with specific enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s lipophilicity and ability to cross cell membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

    2,6-Dimethylheptanoic acid: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.

    6,6-Dimethylheptanoic acid: Similar backbone but different substitution pattern, leading to different physical and chemical properties.

Uniqueness: 6-Methoxy-2,6-dimethylheptanoic acid is unique due to the presence of both methoxy and methyl groups, which confer distinct steric and electronic effects

Properties

IUPAC Name

6-methoxy-2,6-dimethylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-8(9(11)12)6-5-7-10(2,3)13-4/h8H,5-7H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMCFAZBBFTYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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